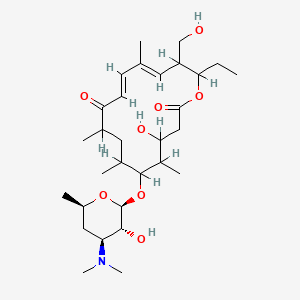
19-Deformyl-5-O-desosaminyl tylonide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Deformyl-5-O-desosaminyl tylonide, also known as this compound, is a useful research compound. Its molecular formula is C30H51NO8 and its molecular weight is 553.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Properties
19-Deformyl-5-O-desosaminyl tylonide has demonstrated potent antibacterial activity against various Gram-positive and some Gram-negative bacteria. Its mechanism of action primarily involves inhibiting protein synthesis by binding to the 50S ribosomal subunit, similar to other macrolides.
Case Studies and Research Findings
- A study conducted by Asaka et al. (1993) highlighted the compound's effectiveness against Streptococcus pneumoniae and Staphylococcus aureus, showcasing its potential as an alternative treatment for infections caused by antibiotic-resistant strains .
- Another investigation into the bioconversion of this compound revealed its transformation into other bioactive compounds, further emphasizing its versatility in pharmaceutical applications .
Bioconversion and Derivative Synthesis
The ability to bioconvert this compound into other derivatives has opened avenues for synthesizing new antibiotics with enhanced efficacy or reduced side effects.
Bioconversion Studies
- Research indicated that using specific microbial strains, such as Micromonospora, can effectively convert this compound into more potent derivatives like 19-deformyl-4'-deoxydesmycosin . This bioconversion process was noted to be concentration-dependent, with low concentrations facilitating complete conversion.
Potential in Veterinary Medicine
Due to its antibacterial properties, this compound is being explored for use in veterinary medicine, particularly in treating infections in livestock that may not respond well to conventional antibiotics.
Veterinary Applications
- The compound's safety profile and effectiveness against common pathogens in animals make it a candidate for inclusion in veterinary formulations aimed at reducing antibiotic resistance in agricultural settings.
Propriétés
Numéro CAS |
86131-94-4 |
|---|---|
Formule moléculaire |
C30H51NO8 |
Poids moléculaire |
553.7 g/mol |
Nom IUPAC |
(11E,13Z)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,7,9,13-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C30H51NO8/c1-9-26-22(16-32)12-17(2)10-11-24(33)18(3)13-19(4)29(21(6)25(34)15-27(35)38-26)39-30-28(36)23(31(7)8)14-20(5)37-30/h10-12,18-23,25-26,28-30,32,34,36H,9,13-16H2,1-8H3/b11-10+,17-12-/t18?,19?,20-,21?,22?,23+,25?,26?,28-,29?,30+/m1/s1 |
Clé InChI |
HRTZUWRKGGQZSS-RDVDJGERSA-N |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)C)CO |
SMILES isomérique |
CCC1C(/C=C(\C=C\C(=O)C(CC(C(C(C(CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)/C)CO |
SMILES canonique |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)C)CO |
Synonymes |
19-deformyl-5-O-desosaminyl tylonide 19-DFDAT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















